

In-Depth Technical Guide to Fmoc-Phe(F5)-OH: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N- α -Fmoc-L-pentafluorophenylalanine (**Fmoc-Phe(F5)-OH**), a key building block in modern peptide synthesis. We will delve into its chemical and physical properties, provide a detailed experimental protocol for its incorporation into peptides, and explore its applications in research and drug development.

Core Properties of Fmoc-Phe(F5)-OH

Fmoc-Phe(F5)-OH is a derivative of the amino acid phenylalanine, where the five hydrogen atoms on the phenyl ring have been replaced by fluorine atoms, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This modification imparts unique and valuable properties to the molecule.



Property	Value	References
Molecular Formula	C24H16F5NO4	[1][2][3][4]
Molecular Weight	477.38 g/mol	[1][2][3][4]
CAS Number	205526-32-5	[1][2][3]
Appearance	White to off-white solid/powder	[2][4]
Purity	≥97% (by HPLC)	[1]
Storage Temperature	2-8°C	[1]
Solubility	Soluble in organic solvents like DMF and NMP.	

Significance in Peptide Synthesis and Drug Development

The incorporation of pentafluorophenylalanine into a peptide sequence can significantly alter its biological and physical properties. The strong electron-withdrawing nature of the fluorine atoms modifies the electronic properties and lipophilicity of the phenyl ring.[5] This can lead to:

- Enhanced Proteolytic Stability: Peptides containing Phe(F5) often exhibit increased resistance to degradation by enzymes, a crucial attribute for therapeutic peptides.[5]
- Modulated Receptor Binding: The altered electronic and hydrophobic characteristics can influence how the peptide interacts with its biological target.[5]
- Improved Pharmacokinetic Properties: Changes in stability and hydrophobicity can positively impact the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide drug candidate.[2]

Experimental Protocol: Incorporation of Fmoc-Phe(F5)-OH via Solid-Phase Peptide Synthesis (SPPS)



The following is a representative protocol for the manual solid-phase synthesis of a peptide containing a pentafluorophenylalanine residue using **Fmoc-Phe(F5)-OH**. This protocol is based on standard Fmoc/tBu chemistry.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-Phe(F5)-OH
- · Other required Fmoc-protected amino acids
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
- Fmoc Deprotection:



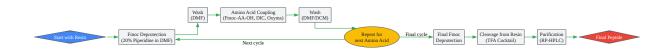
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Coupling of Fmoc-Phe(F5)-OH:
 - In a separate vial, dissolve Fmoc-Phe(F5)-OH (3 equivalents relative to resin loading),
 OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
 - Pre-activate the mixture by allowing it to stand for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours at room temperature.
 - Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
 - Wash the resin with DMF (5 times) and DCM (3 times).
- Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.
- Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.



- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.



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Caption: A flowchart of the Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

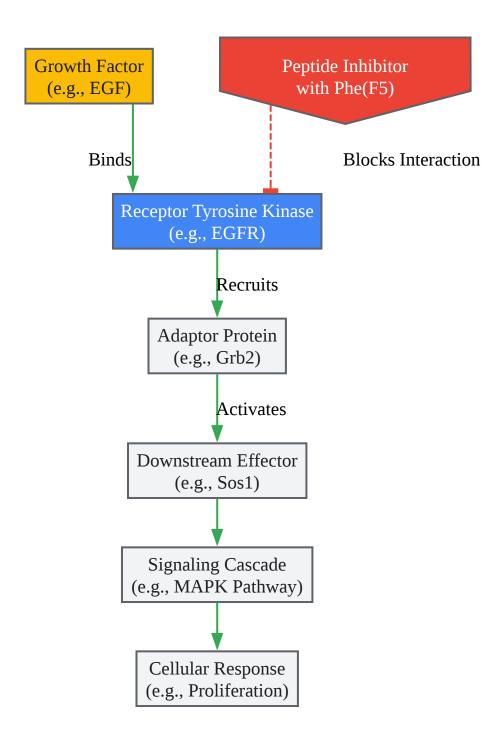
Signaling Pathway Involvement: A Hypothetical Application

While specific signaling pathways directly modulated by a peptide solely due to the inclusion of Phe(F5) are not yet extensively documented in publicly available literature, we can conceptualize its application. For instance, a synthetic peptide designed to inhibit a specific



protein-protein interaction (PPI) within a signaling cascade could incorporate Phe(F5) to enhance its binding affinity and stability.

Consider a hypothetical peptide inhibitor of the interaction between a growth factor receptor (e.g., EGFR) and an adaptor protein (e.g., Grb2). The incorporation of Phe(F5) at a key position in the peptide sequence could strengthen the hydrophobic and/or aromatic interactions at the binding interface, leading to more potent inhibition of downstream signaling.





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Caption: Hypothetical inhibition of a growth factor signaling pathway by a peptide containing Phe(F5).

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